molecular formula C15H11Cl2FN2O3 B14178175 Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- CAS No. 870998-03-1

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-

Katalognummer: B14178175
CAS-Nummer: 870998-03-1
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: ULMUOIQQLFNDLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,4-dichlorophenyl group, a 4-fluoro group, and a 3-nitro group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvents such as N,N-dimethylformamide (DMF) and catalysts like triethylamine are commonly used to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro- is unique due to the specific combination of substituents on the benzamide core. The presence of the 4-fluoro and 3-nitro groups, along with the 2,4-dichlorophenyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

870998-03-1

Molekularformel

C15H11Cl2FN2O3

Molekulargewicht

357.2 g/mol

IUPAC-Name

N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitrobenzamide

InChI

InChI=1S/C15H11Cl2FN2O3/c16-11-3-1-9(12(17)8-11)5-6-19-15(21)10-2-4-13(18)14(7-10)20(22)23/h1-4,7-8H,5-6H2,(H,19,21)

InChI-Schlüssel

ULMUOIQQLFNDLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)NCCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.